molecular formula C7H3Cl2N3O2 B1326232 3,6-Dichloro-4-nitro-1H-indazole CAS No. 885522-69-0

3,6-Dichloro-4-nitro-1H-indazole

Cat. No.: B1326232
CAS No.: 885522-69-0
M. Wt: 232.02 g/mol
InChI Key: XIWKZNOAASZIJT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups on the indazole ring makes this compound a compound of interest in various chemical and biological research fields.

Scientific Research Applications

3,6-Dichloro-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 3,6-Dichloro-4-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-4-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in the body . This interaction can modulate various physiological processes, including inflammation and immune response.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can have downstream effects on various signaling pathways and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have identified threshold effects, where the compound’s beneficial effects are observed only within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, indazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indazole derivatives may be localized to the nucleus, where they can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-nitro-1H-indazole typically involves the nitration of 3,6-dichloroindazole. One common method includes the following steps:

    Starting Material: 3,6-Dichloroindazole.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.

    Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Employing industrial-scale purification methods such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction Product: 3,6-Dichloro-4-amino-1H-indazole.

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-1H-indazole: Lacks the nitro group, making it less reactive in certain biological contexts.

    4-Nitro-1H-indazole: Lacks the chlorine atoms, which may affect its chemical reactivity and biological activity.

    3,6-Dichloro-4-amino-1H-indazole:

Uniqueness

3,6-Dichloro-4-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWKZNOAASZIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646519
Record name 3,6-Dichloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-69-0
Record name 3,6-Dichloro-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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